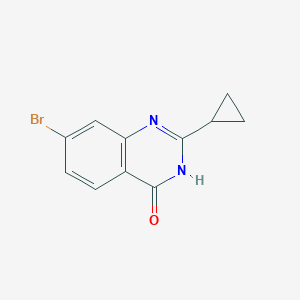
7-Bromo-2-cyclopropylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-cyclopropylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.98983 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- 7-Bromo-2-cyclopropylquinazolin-4(3H)-one has been utilized in the synthesis of various quinazolinone derivatives, demonstrating its role as a versatile intermediate in chemical synthesis. For instance, a study detailed the synthesis of different 2,3-disubstituted-4(3H)-quinazolinones using a one-pot three-component method, showcasing the adaptability of similar compounds in chemical reactions (Mohammadi & Hossini, 2011).
- Another research focused on the synthesis of the anti-coccidial drug Halofuginone Hydrobromide, involving 7-bromo-6-chloroquinazolin-4(3H)-one as an intermediate. This illustrates the compound's potential in the development of pharmaceuticals (Zhang, Yao, & Liu, 2017).
Antifungal and Antibacterial Properties
- Studies have explored the antifungal and antibacterial properties of derivatives of quinazolin-4(3H)-ones. For example, 6-bromo-3-propylquinazolin-4-one, a related compound, exhibited significant antifungal activity, suggesting potential applications in antifungal treatments (Ouyang et al., 2006).
- In another study, new derivatives of 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one were synthesized and assessed for their anti-bacterial activity, highlighting the compound's relevance in developing new antibacterial agents (Ouerghi et al., 2021).
Anticancer and Antiviral Research
- The synthesis of novel unsymmetrical polycarbo-substituted 4-anilinoquinazolines, derived from 2-aryl-6-bromo-8-iodoquinazolines, was investigated for their cytotoxicity against cancer cell lines. This research emphasizes the role of quinazoline derivatives in cancer treatment (Paumo, Makhafola, & Mphahlele, 2016).
- Quinazolin-4(3H)-one derivatives were also synthesized and evaluated for their antiviral activity against HIV, HSV, and vaccinia viruses, demonstrating the compound's potential in antiviral drug development (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Propriétés
IUPAC Name |
7-bromo-2-cyclopropyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-7-3-4-8-9(5-7)13-10(6-1-2-6)14-11(8)15/h3-6H,1-2H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANKARPPDCYWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC(=C3)Br)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
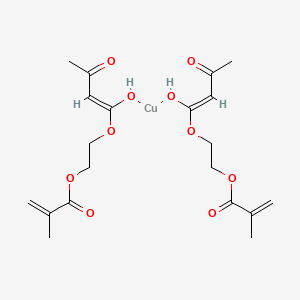
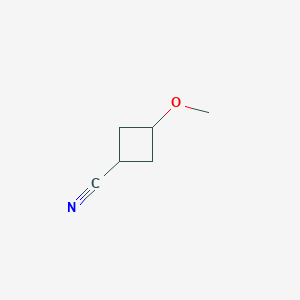
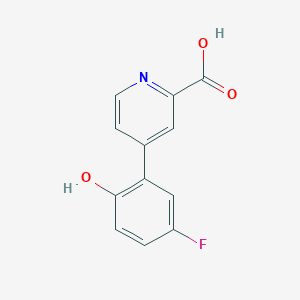
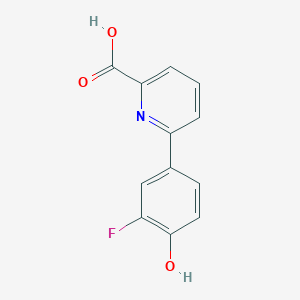
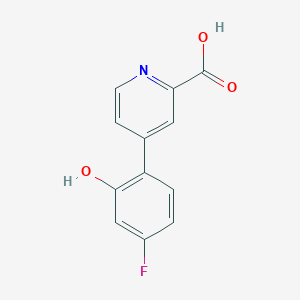
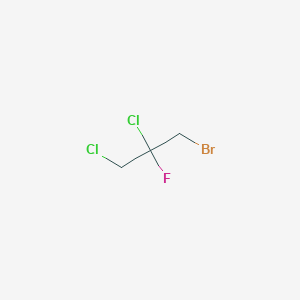
![1,2-Bis[4-(2-hydroxyethoxyethoxy)-phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6299679.png)
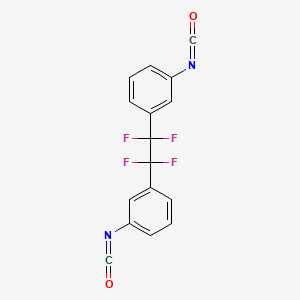
![1,2-Bis[4-(2-hydroxyethoxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6299697.png)
![8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B6299703.png)
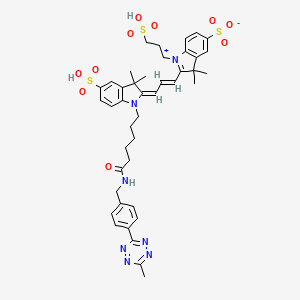
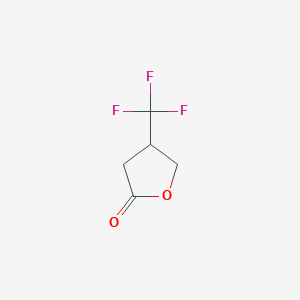
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)
![4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid;hydrate](/img/structure/B6299726.png)
